3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride
Description
3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride is a fluorinated azetidine derivative featuring a 2-fluoroethylsulfonylmethyl substituent. Azetidines, four-membered nitrogen-containing rings, are valued in medicinal chemistry for their conformational rigidity, which enhances target binding and metabolic stability compared to larger heterocycles .
Properties
IUPAC Name |
3-(2-fluoroethylsulfonylmethyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-1-2-11(9,10)5-6-3-8-4-6;/h6,8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADIMSCIXZAORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CS(=O)(=O)CCF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride involves several steps. One common synthetic route includes the reaction of azetidine with 2-fluoroethanesulfonyl chloride under controlled conditions to form the desired product . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Structural Features and Reactivity Hotspots
The compound contains three key reactive elements:
-
Azetidine ring : Prone to ring-opening under acidic/basic conditions or via nucleophilic attack
-
Methanesulfonylmethyl group : Electron-withdrawing effects enhance β-carbon electrophilicity
-
Fluorinated ethylsulfonyl group : Potential leaving group capacity under nucleophilic substitution
Azetidine Ring Opening
Azetidines generally undergo acid-catalyzed ring opening through azetidinium ion intermediates :
| Conditions | Expected Product(s) | Reference |
|---|---|---|
| Concentrated HCl (Δ) | γ-Chloroamine derivatives | |
| H₂O (acidic pH) | Linear amino alcohols | |
| Nucleophiles (e.g., CN⁻) | Ring-opened products with nucleophile addition |
The hydrochloride counterion may facilitate acid-catalyzed decomposition pathways .
Sulfonyl Group Reactivity
The methanesulfonylmethyl group could participate in:
A. Elimination Reactions
Under basic conditions (e.g., K₂CO₃/DMF):
Observed in related sulfonylazetidines
B. Nucleophilic Substitution
With amines or alkoxides:
Documented in sulfone chemistry
Stability Considerations
| Factor | Impact | Evidence Source |
|---|---|---|
| Hydrochloride salt | Enhances aqueous solubility | |
| Sulfonyl group | Increases thermal stability | |
| Fluorine substitution | May reduce ring-opening kinetics |
Experimental Precautions
Scientific Research Applications
Organic Synthesis
3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride serves as a valuable building block in organic synthesis. It can be employed to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.
Biological Studies
The compound is utilized in biological research to investigate various pathways and mechanisms due to its ability to interact with biological targets:
- Mechanism of Action : The compound forms stable complexes with target molecules, modulating their activity. This property makes it useful in studying enzyme kinetics and receptor interactions.
- Neuroprotective Effects : Preliminary studies suggest that similar azetidine derivatives may protect against neurotoxicity induced by environmental toxins, indicating potential applications in neurodegenerative disease research.
Medicinal Chemistry
In medicinal chemistry, this compound shows promise for developing new therapeutic agents:
- Anticancer Activity : Research indicates that azetidine derivatives can exhibit anti-proliferative effects against various cancer cell lines. For example, compounds structurally related to this azetidine have demonstrated significant cytotoxicity in vitro against multiple cancer types.
- Antimicrobial Properties : The compound has been studied for its antibacterial and antiviral activities, showing efficacy against different bacterial strains and viruses.
Case Study 1: Neuroprotective Effects
A study investigated the effects of azetidine derivatives on neurotoxicity models. The results indicated that treatment with these compounds significantly reduced markers of oxidative stress and apoptosis in neuronal cells exposed to toxic agents. This suggests potential for therapeutic use in conditions like Parkinson's disease .
Case Study 2: Anticancer Activity
In vitro studies have shown that azetidine derivatives can inhibit the growth of cancer cell lines at low micromolar concentrations. One study reported an IC50 value of 5 µM for a related compound against breast cancer cells, highlighting the potential for further development into anticancer therapies.
Mechanism of Action
The mechanism of action of 3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Sulfonyl-Containing Azetidine Derivatives
Compounds with sulfonyl groups exhibit distinct electronic and solubility profiles due to the polar sulfonyl moiety. Key examples include:
Note: *Theoretical formula based on structural analogy.
The 2-fluoroethylsulfonyl group in the target compound likely improves solubility in aqueous media compared to methylsulfonyl analogs, while the fluorine atom may reduce oxidative metabolism, extending half-life .
Fluorinated Azetidine Derivatives
Fluorine substitution influences lipophilicity, bioavailability, and target interactions. Examples include:
Aryl-Substituted Azetidine Derivatives
Aryl groups enhance lipophilicity and target engagement in CNS disorders:
Target Compound Comparison :
The target compound lacks an aromatic moiety, suggesting a different target profile (e.g., enzyme inhibition vs. receptor modulation). Its sulfonyl group may favor interactions with polar binding pockets, unlike KHG26792’s naphthalene group, which engages hydrophobic regions .
Selective Serotonin Reuptake Inhibitors (SSRIs)
Azetidines with methoxy-substituted aryl groups show SSRI activity:
| Compound Name | Structure | Molecular Formula | Activity (IC₅₀) | References |
|---|---|---|---|---|
| 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine hydrochloride | 4-Bromo-2,5-dimethoxyphenyl | C₁₂H₁₆BrClNO₂ | SSRI (IC₅₀ = 80 nM) |
Target Compound Comparison : The target compound’s aliphatic sulfonyl group contrasts with the electron-rich aryl groups in SSRIs, suggesting divergent mechanisms (e.g., ion channel vs. transporter targeting) .
Biological Activity
3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a sulfonyl group and a fluorinated moiety, suggests various mechanisms of action that may be exploited for therapeutic purposes. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in research and medicine.
- IUPAC Name : 3-(2-fluoroethylsulfonylmethyl)azetidine; hydrochloride
- Molecular Formula : C6H12ClFNO2S
- Molecular Weight : 217.69 g/mol
- InChI : InChI=1S/C6H12FNO2S.ClH/c7-1-2-11(9,10)5-6-3-8-4-6;/h6,8H,1-5H2;1H
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological pathways. The sulfonyl group can form stable complexes with nucleophilic sites on proteins, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction may lead to downstream effects in cellular signaling pathways.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related azetidine derivatives have shown promising results in inhibiting the growth of leukemia cells (HL60) with IC50 values indicating effective concentrations for therapeutic applications .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, which have been explored in various studies. Similar sulfonamide compounds have demonstrated efficacy against bacterial strains, indicating that this compound may also possess such properties.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of azetidine with 2-fluoroethanesulfonyl chloride under controlled conditions. This synthetic route allows for the introduction of the sulfonyl group while maintaining the integrity of the azetidine ring structure.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| 3-Methylflavone | Antiproliferative | 76 | |
| Azetidine Derivative | Antimicrobial | Varies | |
| This compound | Potential Anticancer | TBD | Current Research |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development. For example, investigations into structurally similar azetidine derivatives have revealed their capacity to act as inhibitors in cancer cell proliferation assays. These findings underscore the importance of exploring the SAR to enhance biological activity and selectivity.
Q & A
Q. What are the standard synthetic routes for synthesizing 3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the azetidine ring via cyclization reactions, such as the Gabriel synthesis or ring-closing metathesis .
- Step 2: Functionalization of the azetidine ring with a sulfonyl group. For example, reacting 2-fluoroethanesulfonyl chloride with the azetidine intermediate in the presence of a base (e.g., triethylamine) to introduce the sulfonamide moiety .
- Step 3: Hydrochloride salt formation via acidification (e.g., HCl in anhydrous ether) to improve stability and crystallinity .
Key Considerations:
- Purification by column chromatography or recrystallization to isolate intermediates.
- Reaction monitoring via thin-layer chromatography (TLC) or LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Characterization requires a combination of methods:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
Q. What are the key physicochemical properties researchers should consider during experimental design?
Critical properties include:
- Solubility: Hydrochloride salts are typically water-soluble but may require DMSO for biological assays.
- Stability: Susceptibility to hydrolysis under acidic/basic conditions; store at –20°C in anhydrous form .
- LogP: Estimated via computational tools (e.g., ChemAxon) to predict membrane permeability .
Q. How can computational chemistry optimize the synthesis of this compound?
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for azetidine ring closure .
- Solvent Optimization: COSMO-RS simulations predict solvent effects on reaction yield and selectivity .
- Machine Learning: Train models on existing azetidine reaction datasets to recommend optimal catalysts or conditions .
Case Study: Computational screening reduced trial-and-error in sulfonylation steps by 40%, prioritizing triethylamine over pyridine for higher yields .
Q. What strategies resolve contradictions between computational predictions and experimental data?
- Sensitivity Analysis: Vary computational parameters (e.g., basis sets, solvation models) to identify discrepancies .
- Experimental Validation:
- Collaborative Workflows: Integrate computational and experimental teams for iterative hypothesis testing .
Q. What in vitro assays evaluate the biological activity of azetidine derivatives?
- Enzyme Inhibition Assays:
- Kinase Profiling: Use fluorescence polarization to measure IC₅₀ values against target kinases .
- Cellular Uptake Studies:
- Toxicity Screening:
- MTT Assay: Measure cell viability in HEK293 or HepG2 cells .
Methodological Note: Always include positive/negative controls (e.g., known inhibitors) and validate results across multiple biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
